molecular formula C10H21NOS B14122975 N-methyl(octylsulfanyl)formamide CAS No. 25476-92-0

N-methyl(octylsulfanyl)formamide

Cat. No.: B14122975
CAS No.: 25476-92-0
M. Wt: 203.35 g/mol
InChI Key: CLHBGFGMQBDAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl(octylsulfanyl)formamide is an organic compound characterized by the presence of a formamide group attached to a methyl group and an octylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl(octylsulfanyl)formamide typically involves the reaction of N-methylformamide with an octylsulfanyl reagent under controlled conditions. One common method involves the use of octylthiol and a formylating agent in the presence of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve a continuous process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methyl(octylsulfanyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The octylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl(octylsulfanyl)formamide has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl(octylsulfanyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, while the octylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-methylformamide: A simpler analog with a formamide group attached to a methyl group.

    N-methyl-N-phenylformamide: Contains a phenyl group instead of an octylsulfanyl group.

    Dimethylformamide: A related compound with two methyl groups attached to the formamide group.

Uniqueness

N-methyl(octylsulfanyl)formamide is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it valuable for specific applications in chemistry and biology.

Properties

CAS No.

25476-92-0

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

S-octyl N-methylcarbamothioate

InChI

InChI=1S/C10H21NOS/c1-3-4-5-6-7-8-9-13-10(12)11-2/h3-9H2,1-2H3,(H,11,12)

InChI Key

CLHBGFGMQBDAMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.